molecular formula C7H12N2O4S B3259444 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer CAS No. 31855-14-8

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

Cat. No.: B3259444
CAS No.: 31855-14-8
M. Wt: 220.25 g/mol
InChI Key: DLWIAOULKOQRHQ-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is a cationic polymer belonging to the polyquaternium family, widely used in cosmetic and industrial applications due to its film-forming, antistatic, and conditioning properties. Its structure consists of a repeating imidazolium ring with methyl and ethenyl substituents at positions 1 (or 3) and a methyl sulfate counterion . Key identifiers include CAS numbers 150599-70-5 (copolymer variant with 1-ethenyl-2-pyrrolidinone) and 31855-14-8 (homopolymer form) . This polymer is commercially designated as Polyquaternium-39 or Polyquaternium-4, depending on its copolymer composition .

Properties

IUPAC Name

dimethyl sulfate;1-ethenylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWIAOULKOQRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC.C=CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22746-98-1
Record name 1H-Imidazolium, 1-ethenyl-1(or 3)-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22746-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer typically involves the polymerization of imidazolium monomers. The process can be initiated through free radical polymerization, ionic polymerization, or other polymerization techniques. The reaction conditions, such as temperature, solvent, and initiator, play a crucial role in determining the molecular weight and properties of the resulting polymer.

Industrial Production Methods

In industrial settings, the production of this polymer may involve large-scale polymerization reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The choice of monomers, catalysts, and reaction conditions is optimized to achieve high yield and desired polymer characteristics.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.

    Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer backbone.

Scientific Research Applications

Electronic Applications

The compound has been identified as a promising candidate in the field of electronic chemicals . Its ionic nature contributes to its conductivity, making it suitable for applications in electrochemical devices such as batteries and supercapacitors. The interactions between imidazolium-based ionic liquids and polymers can enhance the performance of electronic components by improving ionic conductivity and thermal stability .

Case Study: Conductivity Enhancement

A study investigated the conductivity of low bandgap polymers when combined with imidazolium-based ionic liquids. The results indicated that the incorporation of these ionic liquids significantly improved the overall conductivity of the polymer matrix, suggesting potential applications in organic solar cells and other electronic devices .

Gas Separation Membranes

Another significant application of this polymer is in gas separation technologies . Research has shown that imidazolium-based polymers can be engineered to selectively permeate gases such as CO2 over N2 or CH4, which is crucial for carbon capture and storage technologies.

Performance Metrics

  • CO2 Permeability : The membranes prepared from imidazolium-based polyelectrolytes exhibited CO2 permeabilities ranging from 20 to 40 Barrer.
  • Selectivity : These membranes demonstrated excellent selectivity ratios against N2 and CH4, enhancing their viability for industrial applications in gas separation .

Biocompatibility and Cosmetic Applications

The polymer's biocompatibility makes it suitable for use in cosmetic formulations. It is utilized in products such as hair conditioners, skin lotions, and gels due to its ability to provide a smooth texture and enhance moisture retention.

Applications in Personal Care Products

  • Polyquaternium-46 : This derivative of the polymer is commonly used in hair care products for its conditioning properties.
  • Skin Care : Its gentle nature allows it to be incorporated into lotions and creams without causing irritation .

Polymerization Techniques

The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer involves various polymerization techniques that influence its properties and applications.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer exerts its effects is primarily related to its ionic nature and ability to interact with various molecular targets. The imidazolium ring can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with other molecules, influencing their behavior and reactivity. These interactions can affect cellular processes, chemical reactions, and material properties.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Varies based on polymerization degree (typically 10–100 kDa in commercial grades).
  • Solubility : Highly water-soluble due to the ionic methyl sulfate group .
  • Applications : Primarily in hair conditioners, shampoos, and skin care products for its moisturizing and anti-frizz effects .
Structural and Functional Analogues
a) 1H-Imidazolium, 1-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (1:1)
  • CAS : 68039-12-3 .
  • Structure : Features a long unsaturated heptadecenyl chain and a hydroxyethyl group, enhancing surfactant properties.
  • Applications : Used in textile and leather industries as a softening agent .
  • Comparison :
    • The homopolymer lacks the long hydrophobic chain, making it less suited for industrial surfactancy but safer for cosmetics.
    • Ethyl sulfate counterion in this analogue may reduce water solubility compared to methyl sulfate .
b) 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
  • CAS : 79917-90-1 .
  • Structure: Monomeric ionic liquid with a chloride counterion.
  • Applications : Solvent for cellulose dissolution and organic synthesis .
  • Comparison :
    • [BMIM]Cl is a low-viscosity liquid, whereas the homopolymer is a solid or high-viscosity gel.
    • Chloride ions in [BMIM]Cl increase corrosivity, unlike the methyl sulfate group, which enhances biocompatibility .
c) Polystyrene sulfonic acid (PSS)
  • CAS : 28210-41-5 .
  • Structure : A sulfonated polystyrene backbone.
  • Applications : Conductive material in electronics (e.g., PEDOT:PSS) .
  • Comparison :
    • PSS relies on sulfonic acid groups for conductivity, while the imidazolium homopolymer’s conductivity derives from ionic mobility.
    • PSS is more thermally stable but less biodegradable .
Performance Comparison
Property Target Homopolymer [BMIM]Cl PSS Imidazolium Ethyl Sulfate Analogue
Water Solubility High High Moderate Low (due to ethyl sulfate)
Thermal Stability (°C) 150–200 300+ 250–300 180–220
Toxicity Low (cosmetic-grade) Moderate Low High (industrial use)
Conductivity (S/cm) 10⁻³–10⁻² 10⁻²–10⁻¹ 10⁻¹–10⁰ Not reported
Hygroscopic Behavior

The methyl sulfate group in the homopolymer enhances hygroscopicity, as seen in sodium methyl sulfate’s moisture-absorption properties (). This contrasts with ethyl or octyl sulfate derivatives, which exhibit lower hygroscopic growth factors .

Biological Activity

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer (CAS No. 31855-14-8) is a polymeric compound derived from imidazolium salts. This compound is notable for its unique properties, including high thermal stability, ionic conductivity, and antimicrobial activity. Such characteristics make it a subject of interest in various scientific and industrial applications.

Synthesis and Properties

The synthesis of this polymer typically involves the polymerization of imidazolium monomers through methods such as free radical polymerization or ionic polymerization. The specific reaction conditions—temperature, solvent, and initiators—significantly influence the molecular weight and properties of the resulting polymer.

Key Properties

  • Thermal Stability : Exhibits high thermal stability, making it suitable for applications in extreme conditions.
  • Ionic Conductivity : Its ionic nature allows it to conduct electricity, which is beneficial for applications in electrochemistry.
  • Antimicrobial Activity : Demonstrates significant antimicrobial properties, which can be harnessed in biomedical applications .

Antimicrobial Properties

Research has shown that imidazolium-based compounds exhibit antimicrobial effects against various bacteria and fungi. For instance, studies have indicated that certain imidazolium salts can effectively inhibit the growth of gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazolium salts found that compounds similar to the homopolymer demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing that lower concentrations could effectively reduce bacterial viability .

CompoundMIC (µg/mL)Target Organism
Imidazolium salt A32Staphylococcus aureus
Imidazolium salt B64Escherichia coli

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of imidazolium-based compounds on various cancer cell lines. The results indicated that while some derivatives showed promising anticancer activity, others exhibited cytotoxic effects on normal cells as well. This duality emphasizes the need for careful evaluation in therapeutic contexts .

Applications in Biomedical Fields

Given its antimicrobial properties and biocompatibility, this compound is being explored for use in:

  • Wound Dressings : Its ability to prevent infection makes it suitable for coatings on wound dressings.
  • Medical Device Coatings : The polymer can be utilized to coat medical devices to reduce microbial colonization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity 1H-imidazolium homopolymers, and how do reaction conditions influence molecular weight distribution?

  • Methodological Answer : Synthesis typically involves radical polymerization of the monomer under inert atmospheres. Initiators like AIBN (azobisisobutyronitrile) and solvents such as DMF are common . Molecular weight control can be achieved by adjusting monomer-to-initiator ratios and reaction temperatures. Characterization via size-exclusion chromatography (SEC) and NMR is critical to assess purity and structural consistency. For example, SEC with multi-angle light scattering (MALS) provides accurate molecular weight distributions, while ¹H/¹³C NMR confirms regioisomeric placement (1- or 3-methyl groups) .

Q. How can researchers resolve structural ambiguities arising from the regioisomeric (1- vs. 3-methyl) configuration in this homopolymer?

  • Methodological Answer : Advanced NMR techniques, such as 2D-COSY and NOESY, can differentiate between 1- and 3-methyl configurations by analyzing spatial correlations between protons. X-ray crystallography of monomeric precursors (e.g., 1-methyl-3-vinylimidazolium methyl sulfate) may also provide definitive structural insights. Computational modeling (DFT) further aids in predicting spectral signatures for each isomer .

Advanced Research Questions

Q. What methodologies are employed to evaluate the electrochemical properties of this homopolymer in conductive material applications?

  • Methodological Answer : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to measure ionic conductivity and redox behavior. For instance, blending the homopolymer with PEDOT/PSS enhances conductivity in flexible electronics. Surface morphology analysis via AFM or SEM correlates structural homogeneity with performance .

Q. How does copolymerization with caprolactam or pyrrolidone (e.g., in Polyquaternium-46) alter the physicochemical properties of the base homopolymer?

  • Methodological Answer : Copolymerization introduces tunable hydrophilicity and glass transition temperatures (Tg). Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) quantify Tg shifts. Rheological studies under shear stress reveal viscosity changes critical for applications like hair conditioners or drug delivery systems .

Q. What strategies are recommended for assessing the environmental persistence and biodegradation pathways of this ionic homopolymer?

  • Methodological Answer : OECD 301/302 biodegradation tests under aerobic/anaerobic conditions quantify mineralization rates. High-resolution mass spectrometry (HRMS) identifies degradation byproducts. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) evaluate acute/chronic environmental impacts. Recent studies highlight partial biodegradability but note sulfate byproduct accumulation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported thermal stability ranges (e.g., 150–250°C) across studies?

  • Methodological Answer : Variability often stems from differences in polymer molecular weights or residual solvents. Thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min in N₂) minimizes artifacts. Cross-referencing with FTIR during degradation identifies chemical decomposition pathways (e.g., sulfate group cleavage) .

Q. Why do biological activity studies report conflicting results on antimicrobial efficacy?

  • Methodological Answer : Discrepancies arise from variations in polymer chain length (which affects membrane penetration) and test organisms. Standardized MIC/MBC assays using clinical isolates (e.g., S. aureus ATCC 25923) under controlled polymer concentrations are recommended. Zeta potential measurements clarify charge-dependent interactions with microbial membranes .

Tables for Key Data

Property Method Typical Value Reference
Molecular Weight (Mn)SEC-MALS50–200 kDa
Ionic Conductivity (25°C)EIS10⁻³–10⁻² S/cm
Thermal Decomposition OnsetTGA180–220°C
Critical Micelle Concentration (CMC)Fluorescence Probe0.1–1.0 mg/mL

Key Recommendations for Researchers

  • Prioritize batch-to-batch consistency by documenting initiator purity and solvent drying protocols.
  • Use tandem analytical techniques (e.g., NMR + HRMS) to resolve structural ambiguities.
  • Collaborate with computational chemists to model polymer-solvent interactions for targeted applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 2
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

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